3-(2,4-dioxo-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide
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Overview
Description
3-(2,4-dioxo-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a trimethylphenyl group, and a furan moiety, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide typically involves multi-step organic reactions. The process begins with the formation of the quinazolinone core, followed by the introduction of the trimethylphenyl group through a carbamoylation reaction. The final step involves the attachment of the furan moiety via a propanamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dioxo-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinazolinone core can be reduced to tetrahydroquinazoline derivatives.
Substitution: The trimethylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of tetrahydroquinazoline derivatives.
Substitution: Formation of brominated or nitrated derivatives of the trimethylphenyl group.
Scientific Research Applications
3-(2,4-dioxo-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,4-dioxo-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The quinazolinone core may interact with enzymes or receptors, modulating their activity. The trimethylphenyl group and furan moiety may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Trimethylphenyl Compounds: Molecules featuring the trimethylphenyl group with varying functional groups.
Furan Derivatives: Compounds containing the furan ring with different substituents.
Uniqueness
3-(2,4-dioxo-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide stands out due to its unique combination of the quinazolinone core, trimethylphenyl group, and furan moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[2,4-dioxo-1-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]quinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O5/c1-17-13-18(2)25(19(3)14-17)29-24(33)16-31-22-9-5-4-8-21(22)26(34)30(27(31)35)11-10-23(32)28-15-20-7-6-12-36-20/h4-9,12-14H,10-11,15-16H2,1-3H3,(H,28,32)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGUHIACLJTLNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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